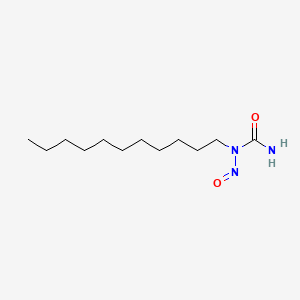

Urea, N-nitroso-N-undecyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Urea, N-nitroso-N-undecyl- is a compound belonging to the class of N-nitrosoureas. These compounds are characterized by the presence of a nitroso group (R-NO) attached to a urea moiety. N-nitrosoureas are known for their diverse chemical and biological properties, making them significant in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of N-substituted ureas, including Urea, N-nitroso-N-undecyl-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient, mild, and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . Industrial production methods often prioritize economy and ease of execution, sometimes at the expense of environmental considerations .

Analyse Chemischer Reaktionen

Urea, N-nitroso-N-undecyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the reaction of N-nitrosoureas with nucleophiles can lead to the formation of different products depending on the reaction conditions . The major products formed from these reactions can include other N-substituted ureas, amines, and other nitrogen-containing compounds.

Wissenschaftliche Forschungsanwendungen

Urea, N-nitroso-N-undecyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of other important chemicals . In biology and medicine, N-nitrosoureas are known for their antineoplastic properties and are used in chemotherapy for the treatment of various cancers . They are particularly effective in treating brain tumors due to their ability to cross the blood-brain barrier . In industry, N-nitrosoureas are used in the production of agrochemicals and pharmaceuticals .

Wirkmechanismus

The mechanism of action of N-nitrosoureas, including Urea, N-nitroso-N-undecyl-, involves the alkylation of DNA and proteins . This alkylation process interferes with DNA replication and transcription, leading to cell death. The molecular targets of N-nitrosoureas include DNA, RNA, and various proteins involved in cell cycle regulation . The pathways involved in their mechanism of action include the induction of DNA damage response pathways and the inhibition of DNA repair mechanisms .

Vergleich Mit ähnlichen Verbindungen

N-nitrosoureas are a unique class of compounds with distinct properties compared to other similar compounds. Some similar compounds include N-nitrosamines, N-nitrosocarbamates, and N-nitrosoguanidines . While all these compounds contain a nitroso group, their chemical structures and properties differ. For example, N-nitrosamines are known for their carcinogenic properties, while N-nitrosocarbamates and N-nitrosoguanidines have different chemical reactivities and biological activities . Urea, N-nitroso-N-undecyl-, like other N-nitrosoureas, is unique in its ability to cross the blood-brain barrier and its use in chemotherapy .

Eigenschaften

CAS-Nummer |

71752-67-5 |

|---|---|

Molekularformel |

C12H25N3O2 |

Molekulargewicht |

243.35 g/mol |

IUPAC-Name |

1-nitroso-1-undecylurea |

InChI |

InChI=1S/C12H25N3O2/c1-2-3-4-5-6-7-8-9-10-11-15(14-17)12(13)16/h2-11H2,1H3,(H2,13,16) |

InChI-Schlüssel |

NAUXWGBUEVOAKV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCN(C(=O)N)N=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)

![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)

![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)

![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)

![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)